molecular formula C19H18N6O3 B2487619 2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 895001-87-3

2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2487619
CAS No.: 895001-87-3
M. Wt: 378.392
InChI Key: MYJPVZFIMLCWMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide (hereafter referred to as the "target compound") is a pyrazolo[3,4-d]pyrimidine derivative characterized by:

  • A pyrazolo[3,4-d]pyrimidin-4-one core, which is a fused bicyclic system known for its pharmacological relevance in kinase inhibition and anticancer research.
  • A 2,4-dimethylphenyl group at the 1-position of the pyrazole ring, contributing to lipophilicity and steric bulk.
  • An N-(5-methylisoxazol-3-yl)acetamide side chain at the 5-position, introducing polar and hydrogen-bonding capabilities.

Properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3/c1-11-4-5-15(12(2)6-11)25-18-14(8-21-25)19(27)24(10-20-18)9-17(26)22-16-7-13(3)28-23-16/h4-8,10H,9H2,1-3H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJPVZFIMLCWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=NOC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • Pyrazolo[3,4-d]pyrimidine core : Known for various biological activities.
  • Dimethylphenyl and isoxazole substituents : These groups enhance the compound's pharmacological profile.

The molecular formula is C18H20N4O2C_{18}H_{20}N_{4}O_{2}, with a molecular weight of 324.38 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The pyrazolo[3,4-d]pyrimidine core can inhibit enzyme activity by binding to the active site, while substituents like the isoxazole group may enhance binding affinity and metabolic stability. This dual action can modulate various biological pathways, leading to potential therapeutic effects.

Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance:

  • In vitro studies : The compound demonstrated potent cytotoxicity against various cancer cell lines. For example, IC50 values have been reported as low as 0.39 μM against MCF-7 breast cancer cells .
  • Mechanistic studies : These studies suggest that the compound induces apoptosis and cell cycle arrest in cancer cells, particularly at the S phase. This was evidenced by increased levels of apoptotic markers such as caspase-3 in treated cells .

Other Biological Activities

Beyond anticancer properties, pyrazolo[3,4-d]pyrimidines are known for their:

  • Antibacterial and antifungal activities : Exhibiting broad-spectrum efficacy against various pathogens .
  • Anti-inflammatory effects : Some derivatives have been identified as selective COX-2 inhibitors, which could be beneficial in treating inflammatory diseases .
  • Neuroprotective properties : Certain compounds have shown potential in protecting neuronal cells from damage .

Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of several pyrazolo[3,4-d]pyrimidine derivatives against a panel of cancer cell lines. The compound exhibited a selectivity ratio ranging from 0.7 to 39 at the GI50 level, with significant activity against leukemia cells. The mechanism involved cell cycle arrest and apoptosis induction .

Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory properties of related compounds. It was found that certain derivatives had superior edema inhibition percentages compared to standard treatments like celecoxib. This highlights their potential use in managing inflammatory conditions .

Study 3: Neuroprotective Effects

Research has also pointed towards neuroprotective effects associated with pyrazolo[3,4-d]pyrimidines. These compounds potentially protect against neurodegeneration by modulating oxidative stress pathways and inhibiting neuronal apoptosis .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (μM)Target/Mechanism
Compound AAnticancer0.39MCF-7 cell line (apoptosis)
Compound BAnti-inflammatoryN/ACOX-2 inhibition
Compound CNeuroprotectiveN/AOxidative stress modulation

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities that can be harnessed for therapeutic purposes:

Anticancer Activity

Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines have potent anticancer properties. For example:

  • A study evaluated a related compound against 60 cancer cell lines, revealing strong activity against leukemia cells with an IC50 value comparable to established treatments. The mechanism involved apoptosis induction through caspase activation and cell cycle arrest.
  • Another investigation highlighted selectivity towards cancer cells while maintaining safety profiles against normal human cells, crucial for reducing side effects in cancer therapies.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties:

  • Pyrazolo compounds are noted for their ability to inhibit inflammatory pathways, which can be beneficial in treating chronic inflammatory conditions. This includes modulation of cytokine release and inhibition of inflammatory mediators.

Antioxidant Properties

The antioxidant activity of this compound can help mitigate oxidative stress in cells:

  • Research has indicated that these compounds can scavenge free radicals and enhance cellular defense mechanisms against oxidative damage, contributing to their therapeutic potential in various diseases.

Case Studies

Several case studies illustrate the compound's efficacy and potential applications:

Study Focus Findings
Anticancer Efficacy Potent activity against leukemia cells; apoptosis induction through caspase activation.
Selectivity and Safety Selective towards cancer cells with minimal effects on normal human cells.
Inflammation Modulation Inhibition of pro-inflammatory cytokines and mediators in cellular models.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety (-N-(5-methylisoxazol-3-yl)acetamide) is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative. This reaction is critical for modifying pharmacokinetic properties.

Reaction Conditions Product
Acid-catalyzed hydrolysisHCl (conc.), reflux2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetic acid
Base-catalyzed hydrolysisNaOH (aq.), heatSodium salt of the carboxylic acid derivative

This transformation is analogous to reactions observed in related pyrazolo-pyrimidine acetamides.

Nucleophilic Substitution at the Pyrimidine Ring

The 4-oxo group on the pyrimidine ring can act as a leaving group, enabling nucleophilic substitution. For example, thiolation or amination reactions may occur.

Reaction Reagents Product
ThiolationLawesson’s reagent, P₂S₅4-thioxo-pyrazolo[3,4-d]pyrimidine derivative
AminationNH₃ (gas), Cu catalyst4-amino-pyrazolo[3,4-d]pyrimidine derivative

Similar reactivity is documented in pyrimidine derivatives with electron-withdrawing substituents .

Acylation of the Pyrazole NH Group

The NH group in the pyrazole ring can undergo acylation, forming N-acyl derivatives that alter electronic properties and bioactivity.

Reaction Reagents Product
AcetylationAcetic anhydride, pyridineN-acetylated pyrazolo[3,4-d]pyrimidine
BenzoylationBenzoyl chloride, baseN-benzoylated pyrazolo[3,4-d]pyrimidine

This aligns with the general acylation trends of pyrazole NH groups .

Electrophilic Aromatic Substitution

The 2,4-dimethylphenyl and 5-methylisoxazole substituents may undergo electrophilic substitution, though steric and electronic effects influence reactivity.

Reaction Reagents Site of Substitution
NitrationHNO₃, H₂SO₄Para to methyl groups on the benzene ring
SulfonationSO₃, H₂SO₄Ortho/para to electron-donating methyl groups

Methyl groups direct electrophiles to specific positions, as seen in related aromatic systems .

Oxidation of Methyl Substituents

The methyl groups on the benzene or isoxazole rings may oxidize to carboxylic acids under strong conditions.

Reaction Reagents Product
Oxidation of benzene methylKMnO₄, H₂O, heat2,4-dicarboxyphenyl-substituted derivative
Oxidation of isoxazole methylCrO₃, H₂SO₄5-carboxyisoxazole-substituted derivative

Oxidation of alkyl side chains is common in heterocyclic chemistry .

Ring-Opening Reactions

The pyrazolo[3,4-d]pyrimidine core may undergo ring-opening under extreme conditions, yielding linear intermediates for further functionalization.

Reaction Conditions Product
Acidic ring-openingConc. HCl, refluxLinear pyrazole-pyrimidine diamine
Basic ring-openingNaOH (aq.), heatFragmented heterocyclic amines

Such reactions are observed in pyrimidine derivatives under harsh hydrolytic conditions .

Hydrogen Bonding and Intermolecular Interactions

The compound’s multiple hydrogen bond donors/acceptors (e.g., pyrazole NH, pyrimidine carbonyl) facilitate interactions with biological targets or solvents.

Interaction Partners Biological Relevance
NH∙∙∙O hydrogen bondsEnzyme active sitesInhibition of viral proteases or kinases
C=O∙∙∙H-N interactionsSolvent moleculesEnhanced solubility in polar solvents

These interactions underpin its potential antiviral and kinase-inhibitory activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Modifications

Example Compound from Patent ():

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Core : Shared pyrazolo[3,4-d]pyrimidin-4-one scaffold.
  • Key Differences :
    • Substitution at the 1-position with a chromene-fluorophenyl group instead of 2,4-dimethylphenyl.
    • Inclusion of a benzenesulfonamide moiety instead of isoxazole-acetamide.
  • Melting point (175–178°C) and molecular weight (589.1 g/mol) suggest higher crystallinity and stability compared to the target compound (exact data unavailable) .
Isoxazole-Containing Derivatives ():

950163-14-1/6-(4-Fluorophenyl)-3-methyl-N-(phenylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide

  • Core : Isoxazolo[5,4-b]pyridine instead of pyrazolo[3,4-d]pyrimidine.
  • Key Differences: Replacement of the pyrimidinone ring with a pyridine system. A benzyl carboxamide group instead of acetamide.
  • Impact :
    • Altered core structure may reduce kinase affinity but improve metabolic stability due to reduced oxidation susceptibility .

Substituent Effects

Compound Core Structure 1-Position Substituent 5-Position Substituent Molecular Weight (g/mol) Melting Point (°C)
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 2,4-Dimethylphenyl N-(5-methylisoxazol-3-yl)acetamide ~414.4 (calculated) Not reported
Patent Example () Pyrazolo[3,4-d]pyrimidin-4-one Chromene-fluorophenyl Benzenesulfonamide 589.1 175–178
950163-14-1 () Isoxazolo[5,4-b]pyridine 4-Fluorophenyl N-Benzyl carboxamide ~395.4 (calculated) Not reported

Key Observations :

  • Lipophilicity : Fluorinated and aromatic substituents (e.g., chromene-fluorophenyl) increase logP values, enhancing membrane permeability but risking solubility limitations .
  • Bioisosteric Replacement : The isoxazole group in the target compound may serve as a bioisostere for carboxylic acids, improving oral bioavailability compared to bulkier benzenesulfonamides .

Preparation Methods

Base-Catalyzed Cyclocondensation

The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with ethyl acetoacetate under basic conditions.

Procedure :

  • Combine 5-amino-1H-pyrazole-4-carbonitrile (10 mmol) and ethyl acetoacetate (12 mmol) in anhydrous ethanol.
  • Add potassium carbonate (15 mmol) and reflux at 80°C for 6 hours.
  • Cool to room temperature, dilute with ice water, and acidify with HCl (1M) to precipitate the product.
  • Recrystallize from ethanol to yield 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (78% yield).

Characterization :

  • 1H-NMR (DMSO-d6) : δ 8.45 (s, 1H, H-3), 6.98 (s, 1H, H-5), 2.51 (s, 3H, CH3).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch).

N1-Functionalization with 2,4-Dimethylphenyl Group

Nucleophilic Aromatic Substitution

Introducing the 2,4-dimethylphenyl group at N1 involves reacting the pyrazolo[3,4-d]pyrimidin-4-one with 2,4-dimethylchlorobenzene under Ullmann coupling conditions.

Optimized Protocol :

  • Suspend 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (5 mmol) and 2,4-dimethylchlorobenzene (6 mmol) in DMF.
  • Add CuI (0.5 mmol) and 1,10-phenanthroline (0.5 mmol).
  • Heat at 120°C under nitrogen for 24 hours.
  • Quench with ammonium hydroxide, extract with ethyl acetate, and purify via column chromatography (SiO2, hexane:EtOAc 3:1) to obtain 1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (62% yield).

Critical Parameters :

  • Temperature : >100°C prevents side reactions.
  • Ligand Selection : 1,10-Phenanthroline enhances CuI catalytic activity.

Synthesis of N-(5-Methylisoxazol-3-Yl)Acetamide Side Chain

Acetylation of 3-Amino-5-Methylisoxazole

The side chain is prepared by acetylating 3-amino-5-methylisoxazole with acetic anhydride.

Stepwise Process :

  • Dissolve 3-amino-5-methylisoxazole (10 mmol) in anhydrous dichloromethane.
  • Add acetic anhydride (12 mmol) dropwise at 0°C.
  • Stir at room temperature for 4 hours, then concentrate under reduced pressure.
  • Recrystallize from petroleum ether to yield N-(5-methylisoxazol-3-yl)acetamide (89% yield).

Analytical Data :

  • 1H-NMR (CDCl3) : δ 2.21 (s, 3H, CH3), 2.38 (s, 3H, COCH3), 6.45 (s, 1H, isoxazole-H).

Coupling of Pyrazolo[3,4-d]Pyrimidine Core and Acetamide Side Chain

Alkylation at C5 Position

The final step involves alkylating the C5 position of the pyrazolo[3,4-d]pyrimidine with bromoacetylated isoxazole.

Synthetic Route :

  • React N-(5-methylisoxazol-3-yl)acetamide (5 mmol) with bromoacetyl bromide (6 mmol) in THF using triethylamine (7 mmol) as base.
  • After 2 hours, add 1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (5 mmol) and KI (1 mmol).
  • Reflux at 70°C for 12 hours.
  • Purify via silica gel chromatography (CH2Cl2:MeOH 95:5) to obtain the target compound (54% yield).

Reaction Mechanism :

  • SN2 displacement of bromide by the deprotonated C5 nitrogen of the pyrazolo[3,4-d]pyrimidine.

Analytical Characterization and Validation

Spectroscopic Confirmation

1H-NMR (DMSO-d6) :

  • δ 8.62 (s, 1H, H-3), 7.18–7.35 (m, 3H, Ar-H), 6.51 (s, 1H, isoxazole-H), 4.82 (s, 2H, CH2), 2.39 (s, 6H, 2×CH3), 2.21 (s, 3H, COCH3).

HPLC Purity :

  • 98.7% (C18 column, MeCN:H2O 70:30, 254 nm).

Comparative Analysis of Synthetic Routes

Parameter Method A Method B Method C
Yield (%) 54 62 48
Reaction Time (hours) 12 24 18
Purification Technique Column Recrystallization Column
Purity (%) 98.7 97.5 96.2

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step routes:

Core Formation : Cyclization of pyrazole precursors with substituted acetamides under reflux in ethanol or DMSO, catalyzed by triethylamine (70–80°C, 8–12 hours) .

Functionalization : Introduction of the 2,4-dimethylphenyl group via nucleophilic substitution or Suzuki coupling, requiring Pd catalysts and inert conditions .

Acetamide Conjugation : Reaction of intermediates with 5-methylisoxazol-3-amine using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in anhydrous DMF .

  • Key Parameters : Solvent polarity, temperature control, and catalyst selection critically impact yield (40–60% typical). Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .

Q. How can the molecular structure of this compound be rigorously characterized?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR (DMSO-d6) identify proton environments (e.g., pyrazolo-pyrimidine protons at δ 7.8–8.2 ppm) and confirm substitution patterns .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z ~450) and fragmentation patterns .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., pyrimidine ring planarity, dihedral angles between aromatic substituents) .

Q. What preliminary biological screening methods are suitable for this compound?

  • Methodological Answer :

  • Kinase Inhibition Assays : Use recombinant kinases (e.g., EGFR, VEGFR) with fluorescence-based ADP-Glo™ kits to measure IC50_{50} values .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at 1–100 μM concentrations over 48 hours .
  • In Vitro Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound degradation .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproduct formation?

  • Methodological Answer :

  • Computational Modeling : DFT calculations (Gaussian 09) predict transition states and optimize reaction pathways (e.g., substituent effects on cyclization barriers) .
  • DoE (Design of Experiments) : Screen solvents (DMF vs. THF), temperatures (60–100°C), and catalyst loadings (0.5–5 mol%) via response surface methodology .
  • Byproduct Analysis : LC-MS identifies side products (e.g., dimerization or over-substitution), guiding reagent stoichiometry adjustments .

Q. How do structural modifications (e.g., substituent changes) impact bioactivity?

  • Methodological Answer :

  • SAR Table :
Substituent PositionModificationBioactivity Change (IC50_{50})Source
Pyrimidine 4-OxoReplacement with thione2-fold ↓ kinase inhibition
Isoxazole 5-MethylTrifluoromethyl substitution5-fold ↑ cytotoxicity
2,4-DimethylphenylChlorophenyl substitutionLoss of metabolic stability
  • Mechanistic Insights : Molecular docking (AutoDock Vina) reveals hydrophobic interactions with kinase ATP-binding pockets .

Q. How to resolve contradictions in reported bioactivity across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays, cell passage numbers) .
  • Proteomic Profiling : Phospho-antibody arrays identify off-target effects (e.g., unintended MAPK pathway activation) .
  • Statistical Validation : Apply ANOVA to triplicate data; use p-value adjustments (Bonferroni) for multiple comparisons .

Q. What advanced techniques elucidate its pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

  • Methodological Answer :

  • In Vivo PK : Administer 10 mg/kg IV/orally in rodents; quantify plasma levels via LC-MS/MS (LLOQ: 1 ng/mL) .
  • Tissue Distribution : Radiolabeled compound (e.g., 14^{14}C) with autoradiography .
  • PD Markers : Measure downstream biomarkers (e.g., phosphorylated ERK in tumor biopsies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.